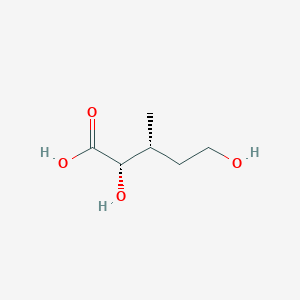
Verrucarinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verrucarinic acid is a naturally occurring compound known for its unique chemical structure and biological activities It is a member of the trichothecene family, which are sesquiterpenoid mycotoxins produced by various species of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of verrucarinic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the stereoselective synthesis of the macrocyclic building blocks. For instance, the use of enzymes like pig liver esterase and a-chymotrypsin has been explored to prepare highly functionalized chiral synthons suitable for constructing bioactive natural products .
Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation processes using fungi such as Fusarium sambucinum. The fermentation broth is then subjected to chromatographic separation to isolate this compound and other minor metabolites .
Chemical Reactions Analysis
Types of Reactions: Verrucarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Verrucarinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying stereoselective synthesis.
Medicine: Its potential as an antileukemic agent has been explored due to its cytostatic properties.
Industry: this compound derivatives are investigated for their use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of verrucarinic acid involves its interaction with cellular components, leading to the inhibition of protein synthesis. It targets the ribosome, preventing the elongation of the polypeptide chain during translation. This action results in cytotoxic effects, making it a potent antileukemic agent .
Comparison with Similar Compounds
Verrucarol: Another trichothecene with similar biological activities.
Anguidine: A macrocyclic trichothecene used as a starting material for synthesizing verrucarinic acid.
Sambucinol: A minor metabolite of Fusarium sambucinum with a similar structure.
Uniqueness: this compound stands out due to its specific stereochemistry and the presence of unique functional groups that contribute to its potent biological activities. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other trichothecenes.
Properties
CAS No. |
53798-51-9 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3R)-2,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(2-3-7)5(8)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
QDDMBAKTPRKDFD-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](CCO)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(CCO)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















